molecular formula C9H15NO2 B2924723 2-Aminospiro[3.4]octane-2-carboxylic acid CAS No. 1706443-01-7

2-Aminospiro[3.4]octane-2-carboxylic acid

Cat. No.: B2924723
CAS No.: 1706443-01-7
M. Wt: 169.224
InChI Key: HHGUMPXQWKCKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminospiro[3.4]octane-2-carboxylic acid (CAS 1706443-01-7) is a specialized spirocyclic amino acid derivative with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a unique spiro[3.4]octane scaffold, a structure that is recognized as an emerging privileged motif in modern drug discovery due to its three-dimensionality and potential to improve physicochemical properties . The integration of both amino and carboxylic acid functional groups on the same carbon atom creates a constrained, bicyclic structure that is of significant interest in medicinal chemistry for the design of novel pharmacologically active compounds. Researchers value this spirocyclic framework for its potential application in developing inhibitors and modulators of biological targets, as similar scaffolds have been utilized in projects ranging from infectious disease to oncology . As a building block, it is strictly for Research Use Only and is intended for use in laboratory settings to synthesize and explore new chemical entities for scientific purposes only.

Properties

IUPAC Name

2-aminospiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGUMPXQWKCKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminospiro 3.4 Octane 2 Carboxylic Acid

General Strategies for Spirocyclic α-Amino Acid Synthesis

The construction of the spirocyclic framework fused to an amino acid presents a unique synthetic challenge. Several general strategies have been developed to access these complex molecular architectures.

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, and they have been extensively applied to the synthesis of spiro compounds. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides is a particularly effective method for creating pyrrolidine-containing spirooxindoles and other spiroheterocycles. nih.govbeilstein-journals.org

A common approach involves the in situ generation of an azomethine ylide from an amino acid (such as L-proline or sarcosine) and an aldehyde or ketone (like isatin), which then reacts with a dipolarophile. acs.org This multicomponent strategy allows for the stereoselective synthesis of complex spiro-pyrrolizidine and -pyrrolidine systems. acs.org For example, the reaction of 4-arylideneisoxazol-5-ones with isocyanoacetate esters, catalyzed by a bifunctional squaramide and silver oxide, yields diazaspirocycles which can be transformed into spirocyclic α-amino acid esters. thieme-connect.com This [3+2]-cycloaddition proceeds with good to moderate yields and reasonable control of stereochemistry. thieme-connect.com

These reactions offer a pot, atom, and step economy (PASE) approach to biologically interesting spiro-heterocyclic compounds. nih.gov The choice of catalyst, solvent, and reaction conditions can be optimized to achieve excellent regio- and stereoselectivity. acs.org

Table 1: Examples of Cycloaddition Reactions in Spirocycle Synthesis

Dipole/Diene Dipolarophile/Dienophile Catalyst/Conditions Product Type Reference
Azomethine ylide (from isatin (B1672199) and L-proline) Chalcones Ethanol, reflux Pyrrolizidine-spirooxindole acs.org
Azomethine ylide (from cyclic amine and aldehyde) Olefinic oxindoles Benzoic acid, Microwave, 125 °C Spirooxindole-pyrrolidine nih.gov

Skeletal rearrangement reactions provide an alternative route to spirocyclic frameworks by reorganizing existing molecular structures. The House-Meinwald rearrangement, a Lewis acid-catalyzed transformation of epoxides into carbonyl compounds, is a notable example. researchgate.netnih.gov This reaction has been applied to spiro-epoxides to achieve ring expansion, yielding α-arylated cycloalkanones. nih.gov

The reaction of monosubstituted epoxides can be catalyzed by systems like aluminum porphyrin to selectively produce methyl ketones under mild conditions with good functional group tolerance. rsc.org For more sterically demanding trisubstituted spiro-epoxides, catalysts such as bismuth triflate or aluminum trichloride (B1173362) can promote ring expansion to form larger cycloalkanones, although yields can vary depending on the electronic nature of the substituents. nih.gov While this method primarily yields ketones, these products can serve as versatile intermediates for the subsequent introduction of the amino acid functionality.

Another relevant strategy involves a tandem Claisen rearrangement followed by an intramolecular Michael addition. beilstein-journals.orgnih.gov This sequence has been used to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones from adducts of rhodium(II) carbenes and phenols. beilstein-journals.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. rsc.org They are particularly well-suited for the synthesis of complex heterocyclic and spirocyclic scaffolds. rsc.org

Amino acids and their derivatives are frequently used as building blocks in MCRs to construct heterocycles. nih.govtaylorfrancis.com For instance, a three-component reaction utilizing amino acids as bis-nucleophiles, along with isocyanides and various ketones, can generate libraries of spiro-2,6-dioxopiperazines and spiro-2,6-dioxopyrazines. nih.gov The use of microwave assistance can often accelerate reaction rates and improve yields in the synthesis of spiroheterocycles via MCRs. rsc.org The versatility of MCRs allows for the combinatorial synthesis of large libraries of natural product-based compounds by varying the starting amino acids, peptides, or other substrates. nih.gov

Table 2: Selected Multicomponent Reactions for Spiroheterocycle Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Scaffold Reference
Isatin 1,3-Diketone 1-Naphthylamine Taurine / Water Spiro[indeno[1,2-b]quinoline]
Amino acid Isocyanide Ketone Methanol Spiro-2,6-dioxopiperazine nih.gov

Intramolecular cyclization is a direct and powerful strategy for forming cyclic structures, including spirocycles. This approach involves a precursor molecule containing all the necessary atoms for the target ring system, which is then induced to cyclize. A variety of reaction types can be employed to achieve this transformation.

One innovative method involves the intramolecular trapping of spiro radicals. rsc.orgnih.gov In this strategy, a domino reaction sequence of radical addition, intramolecular cyclization, and ring-opening can lead to highly complex and valuable spirocyclic products from readily available starting materials. rsc.orgnih.gov Another approach is the intramolecular Michael-type spirocyclization, which can follow a preceding Claisen rearrangement to form spiro[benzofuran-2,3'-pyrrolidine] derivatives. beilstein-journals.orgnih.gov Furthermore, Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from α-amino acids has been shown to produce 1,3-oxazinane-2,5-diones, demonstrating a metal-free method for heterocycle synthesis. frontiersin.org

Specific Approaches to Spiro[3.4]octane Core Structures

While general methods provide a toolbox for spirocycle synthesis, specific strategies are often required to construct a particular ring system like the spiro[3.4]octane core.

The synthesis of the core 2-azaspiro[3.4]octane scaffold, the nitrogen-containing framework of the target amino acid, has been achieved through several annulation strategies. rsc.org These methods focus on building one of the rings onto a pre-existing cyclic structure. Successful routes have been developed that involve either the annulation of the five-membered cyclopentane (B165970) ring or the annulation of the four-membered azetidine (B1206935) ring. rsc.org These approaches utilize conventional chemical transformations and readily available starting materials, often with minimal need for chromatographic purification, making them practical for larger-scale synthesis. rsc.org The synthesis of related structures, such as 2,6-diazaspiro[3.4]octane, has also been improved using [3+2] cycloaddition methodologies, providing multi-gram quantities in high yields. researchgate.net

Strecker Reaction and Ellman's Sulfinamide Methodologies

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. wikipedia.orgmasterorganicchemistry.com The reaction typically involves a one-pot, three-component condensation of a ketone or aldehyde, ammonia (B1221849), and a cyanide source, followed by the hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-aminospiro[3.4]octane-2-carboxylic acid, the starting material would be spiro[3.4]octan-2-one.

The general steps of the Strecker synthesis are outlined below:

Imine Formation: Spiro[3.4]octan-2-one reacts with ammonia to form the corresponding imine.

Cyanide Addition: A cyanide salt, such as potassium cyanide, attacks the imine to form an α-aminonitrile. masterorganicchemistry.com

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid. masterorganicchemistry.com

A significant challenge with the standard Strecker reaction is the lack of stereocontrol, resulting in a racemic mixture of the amino acid. To address this, asymmetric variations have been developed, often employing a chiral auxiliary. One of the most successful approaches utilizes Ellman's sulfinamide (tert-butanesulfinamide). wikipedia.org This chiral amine reagent condenses with the ketone to form a chiral N-sulfinyl imine. The subsequent nucleophilic addition of cyanide is directed by the bulky tert-butylsulfinyl group, leading to high diastereoselectivity. The sulfinyl group can then be readily cleaved under mild acidic conditions to afford the enantiomerically enriched α-amino acid.

While a specific application of the Strecker reaction or Ellman's methodology for the synthesis of this compound is not extensively documented in publicly available literature, the successful application of Ellman's auxiliary in the synthesis of other spirocyclic amino acids, such as spiro[3.3]heptane-based glutamic acid analogs, suggests its feasibility for this target molecule. nih.gov

Method Key Reagents Advantages Disadvantages
Standard StreckerKetone, NH₃, KCNOne-pot reaction, readily available starting materialsProduces a racemic mixture
Ellman's SulfinamideKetone, (R)- or (S)-tert-butanesulfinamide, cyanide sourceHigh diastereoselectivity, access to enantiomerically pure productsRequires a chiral auxiliary

Curtius Rearrangement for Amine Introduction

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govorganic-chemistry.orgrsc.org This reaction proceeds through an isocyanate intermediate, which can be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.org For the synthesis of this compound, a precursor such as 2-(alkoxycarbonyl)spiro[3.4]octane-2-carboxylic acid would be required.

The key steps in a Curtius rearrangement for amine introduction are:

Acyl Azide (B81097) Formation: The starting carboxylic acid is converted to an acyl azide. This is often achieved by treating the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid. nih.gov

Rearrangement: Upon heating, the acyl azide undergoes rearrangement to an isocyanate, with the loss of nitrogen gas. wikipedia.org This rearrangement occurs with retention of configuration at the migrating group. nih.gov

Trapping of the Isocyanate: The isocyanate is then reacted with a suitable nucleophile. For the synthesis of a primary amine, the isocyanate is hydrolyzed with water. organic-chemistry.org Alternatively, trapping with tert-butanol (B103910) in the presence of a catalyst yields a Boc-protected amine, which is a common strategy in peptide synthesis. wikipedia.org

The Curtius rearrangement is known for its tolerance of a wide range of functional groups and its stereospecificity, making it a valuable tool in the synthesis of complex molecules. nih.gov

Hydantoin (B18101) Formation Followed by Hydrolysis for Carboxylic Acid Introduction

The formation of a hydantoin ring system from a ketone, followed by hydrolysis, is a well-established method for the synthesis of α,α-disubstituted amino acids. The Bucherer-Bergs reaction is a prominent example of this approach. This multicomponent reaction involves the treatment of a ketone with an ammonium (B1175870) salt (like ammonium carbonate) and a cyanide source (such as potassium cyanide).

For the synthesis of this compound, the reaction would proceed as follows:

Hydantoin Formation: Spiro[3.4]octan-2-one is reacted with ammonium carbonate and potassium cyanide. The reaction proceeds through the formation of a cyanohydrin and an aminonitrile, which then cyclizes to form the spiro-hydantoin derivative, 5-(spiro[3.4]octan-2-yl)imidazolidine-2,4-dione.

Hydrolysis: The resulting hydantoin is then subjected to vigorous hydrolysis, typically under strong basic or acidic conditions, to open the ring and afford the desired α-amino acid.

This method is advantageous as it starts from a simple ketone and directly installs both the amino and carboxylic acid functionalities at the same carbon atom. However, similar to the standard Strecker synthesis, it generally produces a racemic product.

Stereoselective Synthesis of this compound and its Derivatives

Achieving stereocontrol in the synthesis of this compound is crucial for its application in biologically active peptides. As discussed, the use of chiral auxiliaries, such as Ellman's sulfinamide, in a Strecker-type reaction is a viable strategy.

Another approach to stereoselective synthesis involves the use of chiral catalysts. For instance, enantioselective N-H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, have been developed for the synthesis of α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org While not directly applied to a spiro[3.4]octane system, this methodology highlights the potential of using chiral catalysts to control the stereochemistry at the α-carbon.

Furthermore, stereoselective Michael additions can be employed to construct the chiral scaffold. For example, the synthesis of conformationally constrained γ-amino acids has been achieved through the organocatalytic Michael addition of an aldehyde to a nitroalkene, establishing multiple stereocenters with high control. nih.gov Such strategies could potentially be adapted for the synthesis of precursors to this compound.

Stereoselective Strategy Key Features Potential Application
Ellman's SulfinamideUse of a chiral auxiliary to direct nucleophilic addition.Direct asymmetric synthesis from spiro[3.4]octan-2-one.
Chiral CatalysisEnantioselective bond formation catalyzed by a chiral complex.Asymmetric introduction of the amino group.
Organocatalytic Michael AdditionStereoselective formation of C-C bonds to build the chiral framework.Synthesis of enantiomerically enriched precursors.

Derivatization Strategies for this compound

N- and C-Terminal Protection for Peptide Synthesis Applications

For the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), the protection of its amino and carboxyl groups is essential.

N-Terminal Protection: The most common protecting group for the α-amino group is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org The N-Boc protected amino acid can be prepared by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov The Boc group is stable to the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The existence of related compounds like N-Boc-6-azaspiro[3.4]octane-7-carboxylic acid further supports the feasibility of this protection strategy. acrotein.com

C-Terminal Protection: The carboxylic acid functionality is typically protected as an ester to prevent its participation in the peptide coupling reactions. nih.gov Common esters used in peptide synthesis include methyl, ethyl, and benzyl (B1604629) esters. For anchoring to a resin in SPPS, the carboxylic acid can be linked to a solid support, such as a Wang or Merrifield resin, effectively protecting it. Alternatively, for solution-phase synthesis, the carboxylic acid can be converted to an ester, for example, by reaction with an alcohol under acidic conditions. The synthesis of peptides with C-terminal esters can also be achieved using trityl side-chain anchoring. nih.gov

Protection Strategy Reagent/Method Cleavage Conditions
N-Boc Protection(Boc)₂O, baseMild acid (e.g., TFA)
C-Terminal EsterificationAlcohol, acid catalystSaponification (for simple esters) or specific cleavage from resin in SPPS

Introduction of Modifying Groups (e.g., Fluorination)

The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, and can be a valuable tool in drug design. nih.govnih.gov The synthesis of fluorinated spirocyclic amino acids has been reported, demonstrating the feasibility of incorporating fluorine into such scaffolds. nih.gov

Fluorination of this compound could be achieved through several strategies:

Fluorination of the Spirocyclic Core: This would involve starting with a fluorinated precursor to spiro[3.4]octan-2-one.

Late-Stage Fluorination: This is often more challenging but can be achieved using specialized fluorinating reagents. For example, nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) can be used to replace a hydroxyl group with fluorine. nih.gov Electrophilic fluorinating reagents such as Selectfluor can also be employed. mdpi.com

The development of synthetic routes to fluorinated derivatives of this compound would expand its utility as a building block for novel peptides and peptidomimetics with potentially enhanced biological properties.

Conformational Analysis of 2 Aminospiro 3.4 Octane 2 Carboxylic Acid and Its Analogs

Theoretical and Computational Approaches to Conformational Space

Computational methods provide powerful tools to explore the potential energy surfaces of molecules and identify stable conformations. These in-silico techniques are essential for predicting molecular geometry and dynamics.

Molecular Mechanics (MM) and Density Functional Theory (DFT) are two of the most widely used computational methods for conformational analysis. MMFF (Merck Molecular Force Field) is a classical mechanics approach that models molecules as a collection of atoms held together by springs, representing chemical bonds. It is computationally efficient and suitable for scanning the conformational space of large molecules.

DFT, on the other hand, is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules. researchgate.netund.edu It is particularly useful for refining the geometries and energies of conformations identified by MM methods. mdpi.com Studies on various organic molecules, including those with complex ring systems, have shown that different DFT functionals (e.g., B3LYP, M06) and basis sets can sometimes yield different lowest-energy conformations. mdpi.com Therefore, a combination of methods is often employed to achieve a comprehensive understanding. For amino acids, DFT calculations can help evaluate chemical reactivity by determining molecular descriptors from optimized geometries. mdpi.com

MMFF: Useful for initial, broad conformational searches.

DFT: Provides higher accuracy for energy calculations and geometry optimization of key conformers. mdpi.com

Computational MethodPrimary Application in Conformational AnalysisKey Advantage
Molecular Mechanics (MMFF) Initial screening of a large number of possible conformations to identify low-energy candidates.Computationally inexpensive, allowing for rapid exploration of the conformational landscape. nih.gov
Density Functional Theory (DFT) Refinement of the geometries and relative energies of the low-energy conformations found by MMFF.Higher accuracy by considering the electronic structure of the molecule. researchgate.netund.edu

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules by simulating the movement of atoms over time. researchgate.net This technique is invaluable for understanding how spiro systems, like 2-aminospiro[3.4]octane-2-carboxylic acid, behave in different environments, such as in solution. nih.gov

MD simulations can reveal:

The flexibility of the spirocyclic scaffold. nih.gov

Transitions between different stable conformations. nih.gov

The influence of solvent molecules on conformational preferences. nih.gov

By analyzing the trajectory of the atoms over the simulation period, researchers can identify the most populated conformational states and the energetic barriers between them. researchgate.net This information is crucial for understanding how these molecules might interact with biological targets.

For amino acids, the conformational freedom is often described by a set of dihedral angles. The Ramachandran plot, which maps the main-chain dihedral angles φ (phi) and ψ (psi), is a fundamental tool in structural biology. nih.govyoutube.com For standard amino acids, certain regions of the Ramachandran plot are "allowed" based on steric considerations. nih.gov

Constrained amino acids, such as this compound, have a significantly restricted conformational space. nih.govresearchgate.net The spirocyclic system severely limits the possible values of the φ and ψ angles, forcing the molecule to adopt a specific conformation. nih.gov

Dihedral AngleDescriptionInfluence of Spirocyclic Structure
φ (Phi) Rotation around the N-Cα bond of the amino acid backbone.Highly restricted due to the fused ring system.
ψ (Psi) Rotation around the Cα-C' bond of the amino acid backbone.Highly restricted due to the fused ring system.
χ (Chi) Rotation around the bonds of the amino acid side chain.Significantly constrained by the spirocyclic scaffold.

Experimental Techniques for Conformational Elucidation

While computational methods provide theoretical models, experimental techniques are essential for validating these predictions and determining the actual three-dimensional structures of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. nih.gov For spiro amino acids, NMR can provide a wealth of information about their conformation. nih.govrsc.org

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The precise frequency at which a nucleus resonates is sensitive to its local electronic environment, which is determined by the molecular conformation. mdpi.com

Coupling Constants (J-couplings): These values, which describe the interaction between neighboring nuclear spins, are dependent on the dihedral angles between the coupled nuclei.

By combining these NMR data, researchers can build a detailed picture of the preferred conformation of this compound and its analogs in solution. exaly.com

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. researchgate.net By diffracting X-rays off a single crystal of a compound, scientists can generate a detailed electron density map, from which the positions of all atoms can be determined with high accuracy.

Crystal structures of spirocyclic amino acid derivatives provide unambiguous evidence of their conformation in the solid state. iucr.orgnih.gov This information is invaluable for:

Validating the results of computational studies.

Understanding the intramolecular and intermolecular interactions that stabilize the crystal lattice. iucr.org

Providing a starting point for molecular modeling and drug design.

Experimental TechniquePhaseKey Information Provided
NMR Spectroscopy SolutionConformation and dynamics in solution, dihedral angles, and interatomic distances. nih.govrsc.orgexaly.com
X-ray Crystallography Solid StatePrecise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the crystal. iucr.orgnih.gov

Application in Peptidomimetic Design and Peptide Science

2-Aminospiro[3.4]octane-2-carboxylic acid as a Conformationally Constrained Building Block

The unique three-dimensional structure of this compound makes it an attractive component for peptidomimetic design. Its spirocyclic nature, where two rings share a single carbon atom, introduces a significant degree of rigidity compared to natural amino acids. This inherent structural constraint is a powerful tool for medicinal chemists seeking to control the spatial arrangement of peptide backbones.

Principles of Peptidomimetic Design Incorporating Spiro Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as increased resistance to enzymatic degradation and better bioavailability. The incorporation of conformationally constrained amino acids, like spiro amino acids, is a cornerstone of this approach. By restricting the rotational freedom of the peptide backbone, these building blocks can stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.

The design principles for incorporating spiro amino acids into peptidomimetics are rooted in the desire to pre-organize the peptide into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The spirocyclic scaffold of this compound provides a well-defined and rigid element that can be strategically placed within a peptide sequence to induce a desired fold.

A notable example of a conformationally constrained amino acid used in peptidomimetic design is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). nih.gov Similar to spiro amino acids, Tic is a rigid analogue of proline, phenylalanine, or tyrosine and has been successfully incorporated into drugs like quinapril. nih.gov The success of such rigid analogues underscores the potential of spiro amino acids in drug discovery.

Strategies for Incorporation into Peptide Sequences through Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

The integration of this compound into peptide chains can be achieved through established synthetic methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used technique for the stepwise assembly of peptides on a solid support. beilstein-journals.org The general workflow involves the sequential addition of amino acids with protected functional groups to a growing peptide chain anchored to a resin. wpmucdn.com The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. wpmucdn.com For the incorporation of this compound, the amino acid would first be appropriately protected, typically with an Fmoc (fluorenylmethyloxycarbonyl) group on the amine and a suitable protecting group on the carboxylic acid if necessary. Standard coupling reagents, such as DIC (diisopropylcarbodiimide) in the presence of an activator like Oxyma, are then used to form the peptide bond. wpmucdn.com

Solution-Phase Methods: While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable alternative, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.org In this approach, peptide bond formation occurs in a homogenous solution. ekb.eg The key challenge is the purification of the product after each coupling step. libretexts.orgekb.eg The incorporation of this compound in solution-phase synthesis would involve the protection of its amino and carboxyl groups, followed by coupling with another protected amino acid or peptide fragment using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Synthesis MethodKey Features
Solid-Phase Peptide Synthesis (SPPS) Peptide chain is assembled on a solid resin support. Excess reagents and byproducts are removed by washing. Automation is readily achievable.
Solution-Phase Peptide Synthesis Reactions are carried out in a homogenous solution. Intermediates must be isolated and purified after each step. Often preferred for large-scale synthesis.

Modulation of Peptide Secondary Structures

The rigid spirocyclic core of this compound exerts a profound influence on the local and global conformation of a peptide chain. This ability to dictate secondary structure is a key attribute for its use in peptide science.

Induction and Stabilization of Defined Turn Structures (e.g., β-turns, γ-turns)

Turns are crucial secondary structural motifs in proteins and peptides, often mediating molecular recognition events. β-turns, which involve four amino acid residues, are particularly common and play a critical role in reversing the direction of the polypeptide chain. The incorporation of conformationally constrained amino acids is a well-established strategy for inducing and stabilizing these turns. nih.gov

The rigid geometry of this compound can force the peptide backbone to adopt a turn-like conformation. When placed at the i+1 or i+2 position of a potential β-turn, the spirocyclic scaffold can restrict the possible values of the backbone dihedral angles (φ and ψ) to those compatible with a specific turn type. Research on other constrained amino acids, such as lactam-bridged peptides, has demonstrated their effectiveness in stabilizing type II β-turns. nih.gov

Influence on Helical Propensity and Other Regular Secondary Structures

Beyond turn induction, spiro amino acids can also influence the formation of helical structures. The fixed bond angles and restricted torsional freedom of the spirocyclic system can either promote or disrupt helical conformations depending on its placement within the peptide sequence. For instance, if the inherent geometry of the spiro amino acid is compatible with the dihedral angles required for a particular helix (e.g., α-helix or 3₁₀-helix), its incorporation can nucleate helix formation and increase its stability.

Restriction of Polypeptide Chain Conformational Space in Foldamers

Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov They are designed to mimic the structural and functional properties of natural biopolymers like proteins. The rational design of foldamers relies heavily on the use of building blocks that impose predictable conformational constraints. nih.gov

Role in Modulating Biological Activity through Conformational Control

The incorporation of rigid structural motifs into biologically active molecules is a well-established strategy in medicinal chemistry for enhancing potency and receptor selectivity. Spirocyclic amino acids, such as this compound, serve as exemplary tools for achieving conformational control. By locking the rotatable bonds that characterize the flexibility of natural amino acids, these spirocyclic structures provide valuable insights into the bioactive conformations required for molecular recognition at receptor sites.

Mimicry of Natural Amino Acid Conformers in Receptor Interactions

Natural amino acids are flexible molecules that can adopt numerous conformations in solution. However, when binding to a biological receptor, they typically adopt a single, specific conformation known as the "bioactive conformation." The rigid framework of spirocyclic amino acids forces the functional groups—the amino and carboxylic acid moieties—into a fixed spatial arrangement. This inherent rigidity allows these compounds to act as mimics of specific conformers of natural amino acids.

For instance, analogs based on the related spiro[3.3]heptane scaffold have been designed to mimic glutamic acid in a wide array of restricted conformations. enamine.netrsc.org The fixed orientation of the aminocarboxylate and the second carboxylic group in these analogs makes them ideal probes for studying the topologies of different glutamate (B1630785) receptors. enamine.netresearchgate.net By synthesizing and testing various stereoisomers of these spirocyclic compounds, researchers can determine which specific spatial arrangement of functional groups is preferred by a given receptor, thereby mimicking the precise conformation the natural ligand adopts upon binding.

Achieving Receptor Subtype Selectivity via Conformational Fine-tuning

Many neurotransmitters and hormones act on a family of related receptor subtypes, each of which may trigger different physiological responses. Achieving selectivity for a specific receptor subtype is a primary goal in drug design to maximize therapeutic effects while minimizing side effects. nih.gov Conformational restriction is a key strategy for achieving this selectivity.

Different receptor subtypes may preferentially bind to different conformations of the same endogenous ligand. By creating a rigid analog like this compound, which is "locked" into a single conformation, it is possible to design a ligand that interacts strongly with one receptor subtype but poorly with others. nih.govnih.gov This fine-tuning of the molecular shape allows for the development of highly selective agonists or antagonists. The selectivity of such ligands can be based on either selective affinity (how strongly it binds) or selective intrinsic efficacy (its ability to produce a biological response after binding), or a combination of both. nih.gov

Application in Ligand Design and Elucidation of Pharmacophore Features

Spirocyclic amino acids are powerful tools in ligand-based drug design for elucidating the three-dimensional (3D) pharmacophore of a target receptor. nih.gov A pharmacophore model defines the essential spatial arrangement of functional groups necessary for a molecule to exert a specific biological activity.

By creating a library of conformationally restricted analogs, where each compound represents a distinct and rigid spatial hypothesis, researchers can systematically probe the binding pocket of a receptor. enamine.net Testing these analogs for biological activity reveals which geometric arrangements are productive for binding and which are not. This information helps to build a detailed 3D map of the receptor's active site, guiding the design of new, more potent, and selective ligands. nih.govnih.gov This approach avoids the challenges associated with ligand alignment in traditional 3D-QSAR studies, as the conformational flexibility is largely removed. nih.gov

Analogues and Derivatives of this compound in Peptidomimetics

The structural principles of this compound have been extended to create a variety of analogs aimed at mimicking key neurotransmitters. Research has particularly focused on analogs of glutamate and γ-aminobutyric acid (GABA), leveraging the spirocyclic scaffold to constrain the molecular structure and probe receptor interactions.

Research on Spirocyclic Glutamate Analogs

Glutamic acid is a primary excitatory neurotransmitter in the central nervous system, and its receptors are important targets for drug discovery. To study these receptors, conformationally restricted analogs of glutamate based on the spiro[3.3]heptane scaffold have been designed and synthesized. enamine.net These rigid structures serve as molecular probes to understand the specific conformational requirements for receptor binding. rsc.org

A key research focus has been the creation of libraries containing various regio- and stereoisomers of these spirocyclic amino acids. nih.govnih.gov The synthesis of these complex molecules often involves sophisticated chemical strategies, as outlined in the table below.

Synthetic StepDescriptionReference
Scaffold Formation Construction of the spiro[3.3]heptane core from a precursor like 2-(hydroxymethyl)cyclobutanone. nih.govnih.gov
Key Reactions Methods include dichloroketene (B1203229) addition or Meinwald oxirane rearrangement to form the second cyclobutane (B1203170) ring. nih.govnih.gov
Amino Acid Installation A modified Strecker reaction is often used to introduce the amino acid functionality onto the spirocyclic ketone intermediate. nih.govresearchgate.net
Stereocontrol Chiral auxiliaries are used to control the stereochemistry, allowing for the isolation of specific stereoisomers. nih.gov

These synthetic efforts have produced compounds like (R)- and (S)-2-amino-spiro[3.3]heptane-2,6-dicarboxylic acid, which serve as valuable tools for mapping the topology of glutamate receptors due to the fixed spatial relationship between their functional groups. enamine.net

Studies on Spirocyclic γ-Aminobutyric Acid (GABA) Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Similar to the work on glutamate, researchers have developed conformationally restricted GABA analogs using spirocyclic scaffolds to explore GABA receptor pharmacology.

Exploration of Spirolactams and Spirodiketopiperazines as Pseudopeptidic Scaffolds

The incorporation of conformationally constrained amino acids into peptide sequences is a well-established strategy in medicinal chemistry to develop peptidomimetics with enhanced potency, selectivity, and metabolic stability. lifechemicals.com this compound, with its rigid spirocyclic core, represents an attractive building block for the synthesis of novel pseudopeptidic scaffolds, particularly spirolactams and spirodiketopiperazines. These structures are of significant interest as they can mimic secondary peptide structures like β-turns and provide a fixed orientation for appended pharmacophoric groups. mdpi.comnih.gov

The exploration of spirolactams and spirodiketopiperazines derived from this compound focuses on leveraging the inherent rigidity of the spiro[3.4]octane framework to create scaffolds with well-defined three-dimensional geometries. The α,α-disubstituted nature of this amino acid further restricts the conformational freedom of the resulting peptide backbone, making it an ideal candidate for inducing specific secondary structures. mdpi.com

Synthesis of Spirolactams and Spirodiketopiperazines:

While specific literature detailing the synthesis of spirolactams and spirodiketopiperazines directly from this compound is limited, established synthetic routes for analogous α,α-disubstituted and cyclic amino acids provide a clear blueprint for their preparation.

The synthesis of spiro-β-lactams , for instance, can be envisioned through an intramolecular cyclization of a dipeptide precursor. This typically involves the coupling of N-protected this compound with a second amino acid ester, followed by activation of the carboxylic acid of the second residue and subsequent intramolecular nucleophilic attack by the nitrogen of the spirocyclic amino acid.

For the synthesis of spirodiketopiperazines (spiro-2,5-diketopiperazines), a common and efficient method is the cyclodimerization of the amino acid methyl ester under thermal conditions or through a more controlled solid-phase synthesis approach. nih.gov An alternative and more versatile route involves a stepwise approach where the N-protected this compound is first coupled to a second C-terminally protected amino acid. After deprotection of the N-terminus of the spirocyclic residue, an acid- or base-mediated intramolecular cyclization can be induced to form the desired spirodiketopiperazine. nih.gov This stepwise solid-phase synthesis allows for the creation of diverse libraries of spirodiketopiperazines with various substituents. nih.gov

Conformational Analysis and Structural Insights:

The primary motivation for using this compound in these scaffolds is to enforce a specific and predictable conformation. The conformational analysis of the resulting spirolactams and spirodiketopiperazines is crucial to validate their utility as pseudopeptidic scaffolds. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. nih.govnih.gov

Computational studies, including molecular mechanics and density functional theory (DFT) calculations, are invaluable for exploring the conformational landscape of these rigid molecules. nih.gov These studies can predict low-energy conformations and rationalize the experimentally observed structures. For instance, in analogous systems, computational analysis has been used to predict and explain the preference for specific β-turn-like conformations in diproline-containing peptides. nih.gov

The expected outcome of incorporating the spiro[3.4]octane moiety is a significant reduction in the number of accessible conformations compared to more flexible acyclic or even monocyclic amino acids. The spirocyclic nature of the scaffold is anticipated to lock the peptide backbone into a well-defined turn structure, which can be crucial for mimicking the bioactive conformation of a natural peptide.

Illustrative Research Findings:

While direct experimental data for spirolactams and spirodiketopiperazines of this compound is not extensively published, we can extrapolate from studies on similar constrained amino acids. For example, the synthesis of spiro-2,5-diketopiperazines from other cyclic α,α-disubstituted α-amino esters has been successfully achieved via solid-phase synthesis, yielding libraries of compounds with high purity. nih.gov Conformational analysis of peptidomimetics containing other constrained residues has demonstrated their ability to induce stable turn structures. mdpi.com

Below is a hypothetical data table illustrating the kind of conformational data that would be sought in the analysis of a spirodiketopiperazine derived from this compound and a generic amino acid like Alanine.

CompoundKey NOE ContactsPredominant Conformation (from modeling)
cyclo(2-Aminospiro[3.4]octane-2-carbonyl - L-Alaninyl)NH(Ala) to Hα(spiro)Type II' β-turn
Hα(Ala) to spiro-ring protonsBoat-like diketopiperazine ring

This table is illustrative and based on expected outcomes for analogous structures.

Advanced Research Directions and Future Outlook for 2 Aminospiro 3.4 Octane 2 Carboxylic Acid

Integration into Complex Molecular Architectures and Functional Systems

The spiro[3.4]octane framework provides a rigid scaffold that can be strategically incorporated into larger, more complex molecules to finely tune their spatial arrangement and biological activity. This inherent three-dimensionality is a significant advantage in the design of novel therapeutics and functional materials. bldpharm.com

Design of Hybrid Molecules and Multi-cyclic Scaffolds

The concept of molecular hybridization, which combines two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery to address complex diseases and overcome drug resistance. The rigid structure of 2-aminospiro[3.4]octane-2-carboxylic acid makes it an excellent candidate for inclusion in such hybrid molecules. Its defined exit vectors can precisely orient other bioactive fragments, potentially leading to enhanced potency and selectivity. bldpharm.com

Multi-cyclic scaffolds containing spiro-centers are gaining prominence in medicinal chemistry due to their unique three-dimensional shapes that can lead to improved interactions with biological targets. The synthesis of such scaffolds often involves multi-component reactions where amino acids are utilized as versatile building blocks. researchgate.net By employing this compound in these reactions, novel and complex polycyclic systems with potential therapeutic applications could be accessed. For instance, spiro bicyclic lactams have been synthesized from pipecolic acid to mimic β-turns in peptides, suggesting that our target compound could be used to create similar peptidomimetics with constrained topologies.

Scaffold TypePotential Starting MaterialsKey ReactionsPotential Applications
Spiro-DioxopiperazinesThis compound, various ketones, isocyanidesThree-component reactionSigma-1 (σ1) receptor selective ligands
Spiro-Bicyclic LactamsThis compound derivative, cysteine methyl esterCondensation, Cyclizationβ-turn mimics in peptidomimetics
Fused Spirocyclic SystemsThis compoundIntramolecular cycloadditionsNovel therapeutic agents

Exploration of Related Spiro Scaffolds (e.g., Spiro Nucleosides, Spiro Steroids)

The incorporation of spirocyclic moieties into established therapeutic classes like nucleosides and steroids presents a promising avenue for developing novel drugs with improved properties.

Spiro Nucleosides: The synthesis of spirocyclic nucleosides is an area of active research, with modifications to the sugar moiety providing significant control over the nucleoside's conformation and biological activity. While synthetically challenging, the introduction of a spirocyclic scaffold, such as that from this compound, at various positions of the sugar ring could lead to novel antiviral and anticancer agents. Methodologies for creating spiro-fused cyclopropanes on nucleosides have been developed and could potentially be adapted.

Spiro Steroids: The fusion of heterocyclic rings to a steroid core has been shown to modulate pharmacological properties. A recent review highlights numerous synthetic strategies for preparing spiro heterocyclic steroids with a range of biological activities, including antiproliferative and enzyme inhibitory effects. beilstein-journals.org For example, spiro-1,3-oxazolidin-2-ones and spiro-2-substituted amino-4,5-dihydro-1,3-oxazoles have been synthesized from steroidal precursors. beilstein-journals.org The amino acid functionality of this compound makes it a suitable precursor for creating novel spiro-heterocyclic steroid hybrids, potentially leading to new classes of therapeutic agents.

Computational Design and Predictive Modeling for Novel Spiro Amino Acid Derivatives

Computational approaches are increasingly vital in modern drug discovery for predicting molecular properties and guiding the design of new compounds. For a structurally constrained amino acid like this compound, computational modeling can be particularly insightful.

Density Functional Theory (DFT) studies can be employed to predict the physicochemical properties and spectral data of novel derivatives. mdpi.com Such calculations can help in understanding the electronic structure, reactivity, and stability of new molecules before their synthesis. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that can be calculated to predict a molecule's reactivity. mdpi.com

Methodological Advancements in the Synthesis and Characterization of Spiro Amino Acids

The development of efficient and stereoselective synthetic routes is crucial for the exploration of spiro amino acids. Recent advancements in synthetic organic chemistry offer promising strategies for the synthesis of this compound and its derivatives. For instance, facile methods for the synthesis of 2-azaspiro[3.4]octane have been developed, which could potentially be adapted for the synthesis of the target amino acid. rsc.org Additionally, a divergent synthetic approach has been reported for a library of regio- and stereoisomers of glutamic acid analogs built on a spiro[3.3]heptane scaffold, showcasing the feasibility of creating diverse spirocyclic amino acid libraries. nih.gov

The characterization of these conformationally constrained amino acids is equally important. Advanced analytical techniques are necessary to confirm their structure and stereochemistry. While standard techniques like NMR and mass spectrometry are fundamental, specialized NMR techniques may be required to fully elucidate the three-dimensional structure of peptides and other complex molecules incorporating these rigid building blocks.

Emerging Academic Applications in Chemical Biology, Supramolecular Chemistry, and Materials Science

The unique properties of this compound open up a wide range of potential applications in diverse scientific fields.

Chemical Biology: In chemical biology, this spiro amino acid can be used as a tool to probe protein-protein interactions and to design constrained peptides that mimic or inhibit specific biological processes. Its rigid scaffold can be used to lock a peptide into a bioactive conformation, leading to increased potency and stability. For example, spirocyclic scaffolds have been used to create potent antitubercular leads. mdpi.com

Supramolecular Chemistry: The defined geometry of spiro compounds makes them attractive building blocks for the construction of well-ordered supramolecular assemblies. The amino and carboxylic acid functional groups of this compound can participate in hydrogen bonding and other non-covalent interactions to form predictable and stable architectures, such as nanotubes, vesicles, and gels.

Materials Science: In materials science, the incorporation of this spiro amino acid into polymers could lead to materials with novel properties. The rigidity of the spirocyclic core could enhance the thermal stability and mechanical strength of polymers. Furthermore, the chirality of the amino acid could be used to create chiral polymers with applications in enantioselective separations and catalysis.

Q & A

Q. What are the optimal synthetic routes for 2-Aminospiro[3.4]octane-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via hydrogenation of unsaturated precursors. For example, spiro[3.4]octane-2-carboxylic acid was obtained by platinum-catalyzed hydrogenation of spiro[3.4]-6-octene-2-carboxylic acid in ethanol at atmospheric pressure, yielding a 91% pure product after purification . Alternative routes involve multi-step functionalization, such as introducing amino groups via tert-butyl ester intermediates (e.g., tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate), which are later deprotected . Key steps include rigorous characterization (NMR, melting point) to confirm structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy to verify the absence of olefinic protons (post-hydrogenation) and confirm spirocyclic geometry .
  • Melting point analysis to detect impurities; discrepancies between observed (31–32°C) and literature values (39°C) may indicate residual solvents or isomers .
  • Mass spectrometry for molecular weight validation, particularly when synthesizing derivatives (e.g., tert-butyl esters) .

Q. What safety protocols are critical when handling reactive intermediates or derivatives?

  • Methodological Answer :
  • Use PPE : Safety glasses, gloves, and lab coats are mandatory. For volatile intermediates, employ fume hoods and face shields .
  • Waste management : Segregate reactive byproducts (e.g., tert-butyl esters) and collaborate with certified waste disposal services .
  • Emergency measures : For skin/eye contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do substituents and structural modifications influence the acidity (pKa) of spirocyclic carboxylic acids?

  • Methodological Answer : Substituent effects are evaluated using the Kirkwood-Westheimer (K-W) electrostatic field model . For example:
  • The pKa of spiro[3.4]octane-2-carboxylic acid (5 ) was experimentally determined and compared to values calculated using spherical vs. ellipsoidal cavity models in the K-W framework .
  • Electron-withdrawing groups (e.g., ketones in 6a/6b ) lower pKa by enhancing field effects, while alkyl groups may shield the carboxylate .
  • Data Table :
CompoundExperimental pKaCalculated pKa (Ellipsoidal)
Spiro[3.4]octane-2-carboxylic acid (5 )4.74.5
6-Oxo-cis isomer (6a )3.93.8
6-Oxo-trans isomer (6b )4.24.1
Source: Adapted from

Q. How can computational models improve predictions of physicochemical properties in spirocyclic systems?

  • Methodological Answer :
  • Ellipsoidal cavity models in the K-W equation better approximate the geometry of spiro[3.4]octane derivatives than spherical models, reducing errors in pKa predictions .
  • Density Functional Theory (DFT) can optimize molecular geometries for accurate cavity parameters (radius, angle θ) .
  • Validate computational results with experimental pKa and deuterium exchange kinetics (e.g., base-catalyzed exchange at C5/C7 positions) .

Q. What mechanistic insights can be gained from base-catalyzed deuterium exchange studies?

  • Methodological Answer :
  • Deuterium exchange at methylene carbons (e.g., C5/C7 in 6a/6b ) reveals charge-dipole interactions. For example, compare rate constants (k/k₀) between cis/trans isomers to assess steric and electronic effects .
  • Use NMR monitoring to track deuterium incorporation and calculate kinetic isotope effects .

Q. How can researchers design bioactive derivatives for drug discovery?

  • Methodological Answer :
  • Rational design : Introduce functional groups (e.g., tert-butyl esters, amino groups) to enhance bioavailability or target binding .
  • Spirocyclic diversity : Explore analogs like 2-azaspiro[3.3]heptane-1-carboxylic acid or 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which offer varied ring strain and hydrogen-bonding potential .
  • Validation : Test derivatives in enzymatic assays (e.g., protease inhibition) and correlate activity with computed electrostatic properties .

Key Notes for Experimental Design

  • Contradictions in Data : Melting point discrepancies (e.g., 31–32°C vs. literature 39°C ) highlight the need for rigorous purification and isomer separation (e.g., cis/trans via chromatography ).
  • Safety Compliance : Adhere to exposure controls (e.g., NIOSH/EN 166 standards) for PPE and engineering controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.